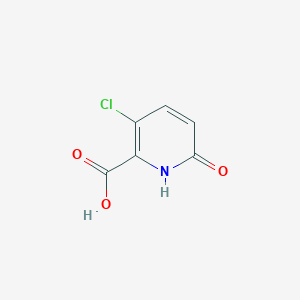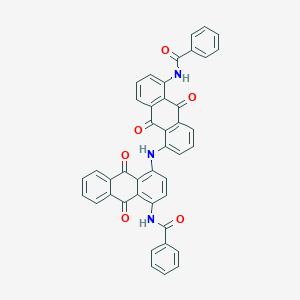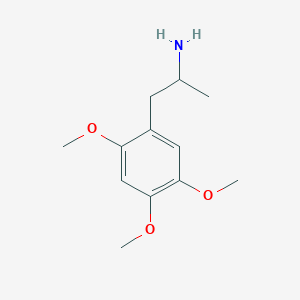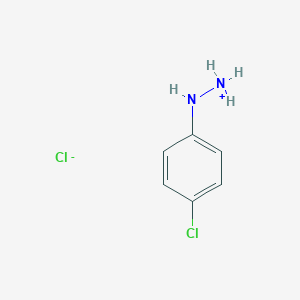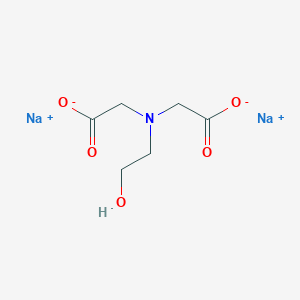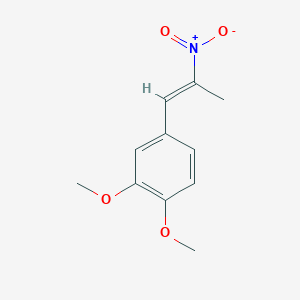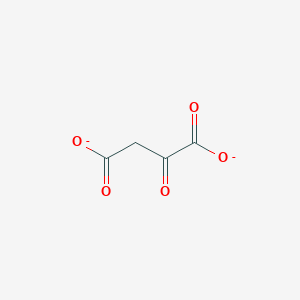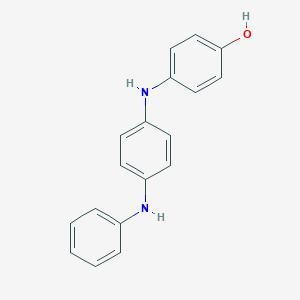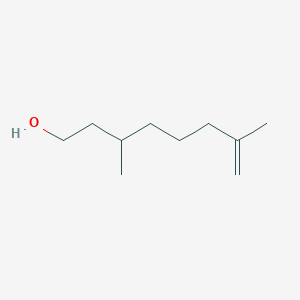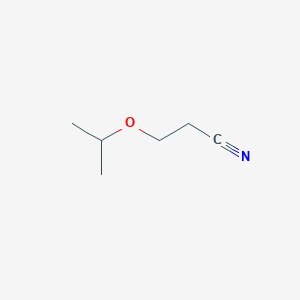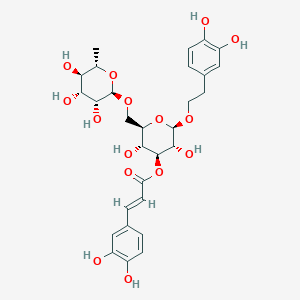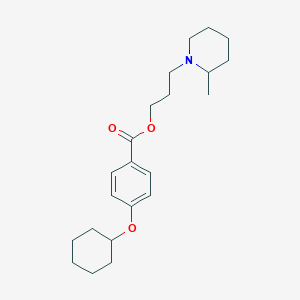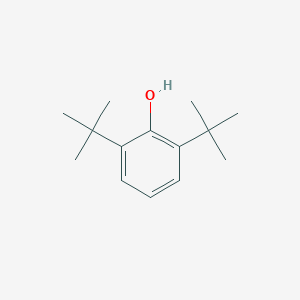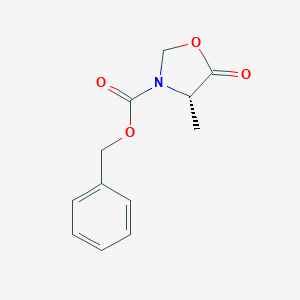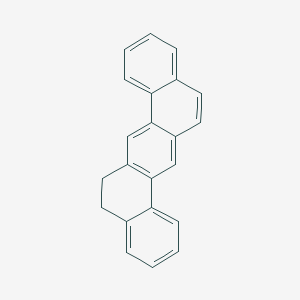
5,6-Dihydrodibenzanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dihydrodibenzanthracene (DDA) is a polycyclic aromatic hydrocarbon that has been extensively studied for its potential applications in various fields of science. DDA is a highly stable and rigid molecule that exhibits unique electronic and optical properties.
Mecanismo De Acción
5,6-Dihydrodibenzanthracene acts as an electron donor and acceptor due to its unique electronic properties. 5,6-Dihydrodibenzanthracene can form charge transfer complexes with electron acceptors such as fullerenes, which can improve the efficiency of organic solar cells. 5,6-Dihydrodibenzanthracene can also form charge transfer complexes with electron donors such as porphyrins, which can improve the efficiency of organic light-emitting diodes.
Efectos Bioquímicos Y Fisiológicos
5,6-Dihydrodibenzanthracene has been shown to exhibit anticancer properties in vitro and in vivo. 5,6-Dihydrodibenzanthracene can induce apoptosis in cancer cells by activating caspase-3 and downregulating anti-apoptotic proteins such as Bcl-2. 5,6-Dihydrodibenzanthracene can also inhibit the growth and metastasis of cancer cells by inhibiting the expression of matrix metalloproteinases and vascular endothelial growth factor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5,6-Dihydrodibenzanthracene has several advantages for lab experiments, including its high stability and rigidity, unique electronic and optical properties, and potential applications in various fields of science. However, 5,6-Dihydrodibenzanthracene also has some limitations for lab experiments, including its low solubility in common solvents and its potential toxicity.
Direcciones Futuras
There are several future directions for the research on 5,6-Dihydrodibenzanthracene. One potential direction is the synthesis of 5,6-Dihydrodibenzanthracene derivatives with improved solubility and biocompatibility for potential applications in biomedical research. Another potential direction is the development of 5,6-Dihydrodibenzanthracene-based materials with improved electronic and optical properties for potential applications in organic electronics and optoelectronics. Additionally, the potential applications of 5,6-Dihydrodibenzanthracene in energy storage and conversion, such as batteries and supercapacitors, should also be explored.
Conclusion
In conclusion, 5,6-Dihydrodibenzanthracene is a highly stable and rigid molecule that exhibits unique electronic and optical properties. 5,6-Dihydrodibenzanthracene has potential applications in various fields of science, including organic electronics, optoelectronics, and photovoltaics. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 5,6-Dihydrodibenzanthracene have been discussed in this paper. Further research on 5,6-Dihydrodibenzanthracene and its derivatives is necessary to fully explore its potential applications in science.
Métodos De Síntesis
5,6-Dihydrodibenzanthracene can be synthesized through various methods, including the Diels-Alder reaction, Friedel-Crafts reaction, and Suzuki coupling reaction. The Diels-Alder reaction involves the reaction of anthracene with maleic anhydride in the presence of a catalyst to form 5,6-Dihydrodibenzanthracene. The Friedel-Crafts reaction involves the reaction of anthracene with benzene in the presence of a catalyst to form 5,6-Dihydrodibenzanthracene. The Suzuki coupling reaction involves the reaction of dibromobenzene with anthracene in the presence of a catalyst to form 5,6-Dihydrodibenzanthracene.
Aplicaciones Científicas De Investigación
5,6-Dihydrodibenzanthracene has been extensively studied for its potential applications in various fields of science, including organic electronics, optoelectronics, and photovoltaics. 5,6-Dihydrodibenzanthracene is a highly stable and rigid molecule that exhibits unique electronic and optical properties. 5,6-Dihydrodibenzanthracene has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices such as transistors, light-emitting diodes, and solar cells.
Propiedades
Número CAS |
153-34-4 |
|---|---|
Nombre del producto |
5,6-Dihydrodibenzanthracene |
Fórmula molecular |
C22H16 |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
12,13-dihydronaphtho[1,2-b]phenanthrene |
InChI |
InChI=1S/C22H16/c1-3-7-19-15(5-1)9-11-17-14-22-18(13-21(17)19)12-10-16-6-2-4-8-20(16)22/h1-9,11,13-14H,10,12H2 |
Clave InChI |
CGVKCCJKUPLUIW-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=C3C=CC4=CC=CC=C4C3=C2)C5=CC=CC=C51 |
SMILES canónico |
C1CC2=C(C=C3C=CC4=CC=CC=C4C3=C2)C5=CC=CC=C51 |
Otros números CAS |
153-34-4 |
Sinónimos |
5,6-dihydrodibenz(a,h)anthracene 5,6-dihydrodibenzanthracene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



